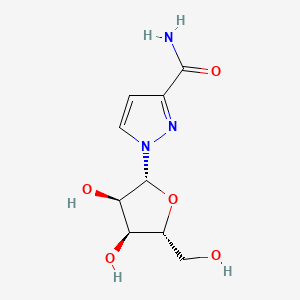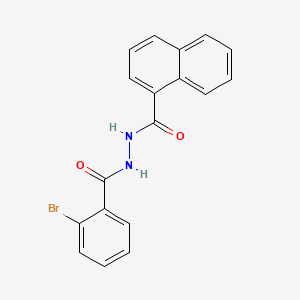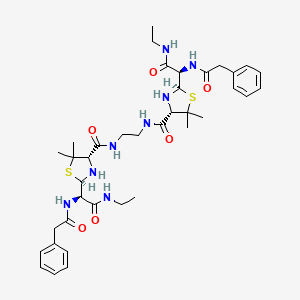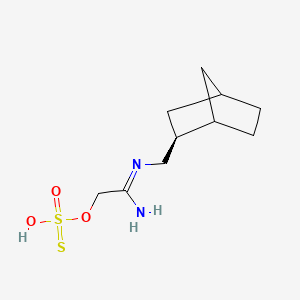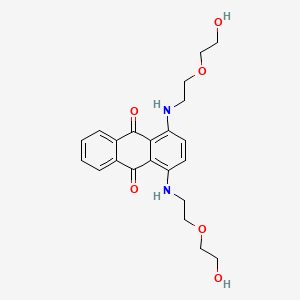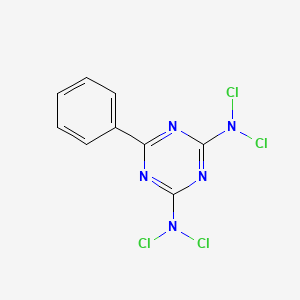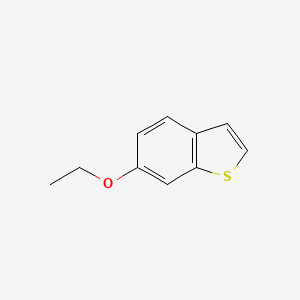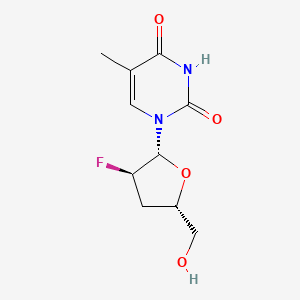
Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Fluoro-3’-deoxythymidine is a synthetic nucleoside analog that has garnered significant attention in the fields of molecular imaging and cancer research. This compound is structurally similar to thymidine, a natural nucleoside, but with a fluorine atom replacing the hydroxyl group at the 3’ position. This modification imparts unique properties to the compound, making it a valuable tool in various scientific applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3’-deoxythymidine typically involves the fluorination of a thymidine precursor. One common method employs 2,3’-anhydro-5’-O-benzoyl-2’-deoxythymidine as the starting material. The fluorination reaction is carried out using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) in an organic solvent like dichloromethane. The reaction is conducted at low temperatures to ensure selectivity and yield .
Industrial Production Methods: For industrial-scale production, the synthesis is often automated using commercial synthesis modules. The process involves the same basic steps but is optimized for higher yields and purity. The reaction conditions are carefully controlled, and the product is purified using high-performance liquid chromatography (HPLC) to achieve the desired quality .
化学反应分析
Types of Reactions: 2’-Fluoro-3’-deoxythymidine undergoes various chemical reactions, including phosphorylation, which is crucial for its biological activity. The compound can also participate in substitution reactions due to the presence of the fluorine atom .
Common Reagents and Conditions:
Phosphorylation: Thymidine kinase is commonly used to phosphorylate 2’-Fluoro-3’-deoxythymidine, converting it into its monophosphate form.
Substitution: The fluorine atom can be substituted under specific conditions using nucleophilic reagents.
Major Products:
科学研究应用
2’-Fluoro-3’-deoxythymidine has a wide range of applications in scientific research:
Medicine: In oncology, 2’-Fluoro-3’-deoxythymidine is used as a positron emission tomography (PET) tracer to image tumor proliferation.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
作用机制
2’-Fluoro-3’-deoxythymidine exerts its effects primarily through its incorporation into DNA. Once phosphorylated by thymidine kinase, it is incorporated into the DNA of proliferating cells, thereby serving as a marker for cell proliferation. The presence of the fluorine atom enhances its stability and allows for its detection using PET imaging .
Molecular Targets and Pathways:
相似化合物的比较
2’-Fluoro-3’-deoxythymidine is often compared with other nucleoside analogs such as:
3’-Deoxy-3’-fluorothymidine: Similar in structure but lacks the fluorine atom at the 2’ position.
3’-Azido-3’-deoxythymidine (AZT): Used as an antiretroviral drug, it has an azido group instead of a fluorine atom.
Uniqueness: The presence of the fluorine atom at the 2’ position in 2’-Fluoro-3’-deoxythymidine imparts unique properties, such as increased stability and enhanced imaging capabilities, making it particularly valuable in PET imaging .
属性
CAS 编号 |
121353-93-3 |
|---|---|
分子式 |
C10H13FN2O4 |
分子量 |
244.22 g/mol |
IUPAC 名称 |
1-[(2R,3R,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-8(5)15)9-7(11)2-6(4-14)17-9/h3,6-7,9,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,9+/m0/s1 |
InChI 键 |
NPHYUIHLLMXOFR-LKEWCRSYSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)F |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



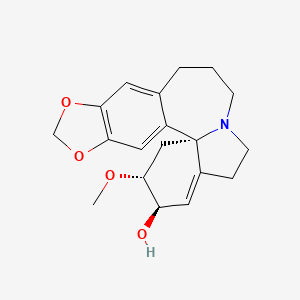
![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)

